molecular formula C9H10N2O2 B173290 (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol CAS No. 17288-45-8

(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol

Cat. No.: B173290
CAS No.: 17288-45-8
M. Wt: 178.19 g/mol
InChI Key: RZPMHOYPBOPNLV-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol is a heterocyclic compound that contains both pyrrole and pyridine rings

Mechanism of Action

Target of Action

The primary target of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol, also known as 5-Methoxy-4-azaindole-2-methanol, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process by binding to FGFRs, thereby preventing their activation .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are crucial for tumor growth and progression .

Pharmacokinetics

Its low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the cellular environment can affect the compound’s ability to bind to FGFRs and inhibit their activation . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted heterocycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern and its potent activity as an FGFR inhibitor. This makes it a valuable compound for targeted cancer therapies and other biomedical applications .

Properties

IUPAC Name

(5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPMHOYPBOPNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590496
Record name (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-45-8
Record name (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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